The presence of two nitrogen atoms, particularly as protected secondary amines, makes 2,7-Diazaspiro[3.5]nonane dihydrochloride a versatile building block in organic synthesis, especially in medicinal chemistry. It serves as a scaffold for developing various biologically active compounds by introducing diverse substituents at these nitrogen atoms. [, ]
The synthesis of 2,7-diazaspiro[3.5]nonane dihydrochloride typically involves multi-step reactions that can vary based on the desired derivative. One common method includes the following steps:
The molecular structure of 2,7-diazaspiro[3.5]nonane dihydrochloride features a spirocyclic framework comprising two nitrogen atoms incorporated into a nonane backbone. Key structural characteristics include:
Computational studies have been employed to analyze the binding affinities and conformational dynamics of this compound when interacting with sigma receptors .
2,7-Diazaspiro[3.5]nonane dihydrochloride participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action for 2,7-diazaspiro[3.5]nonane dihydrochloride primarily involves its interaction with sigma receptors (S1R and S2R). These receptors play crucial roles in modulating neurotransmitter release and neuronal excitability:
The physical and chemical properties of 2,7-diazaspiro[3.5]nonane dihydrochloride include:
These properties are critical for determining the handling and application in pharmaceutical formulations .
The primary applications of 2,7-diazaspiro[3.5]nonane dihydrochloride are found within medicinal chemistry:
The ongoing research into its derivatives continues to expand its potential applications in therapeutic areas such as pain management and neurodegenerative diseases .
2,7-Diazaspiro[3.5]nonane dihydrochloride is systematically named according to IUPAC conventions, reflecting its distinctive spirocyclic architecture. The core structure consists of two saturated heterocyclic rings—a pyrrolidine and a cyclobutane—connected at a single quaternary carbon atom (spiro atom). The molecular formula is C₈H₁₈Cl₂N₂ (MW: 213.15 g/mol), with the dihydrochloride salt enhancing its aqueous solubility and crystallinity. The SMILES notation (Cl.Cl.CN1CC2(C1)CCNCC2) captures the protonated nitrogens and the spiro junction [3]. This configuration imposes significant three-dimensionality, with the rings adopting near-perpendicular geometry (85–95° dihedral angles), reducing conformational flexibility while maintaining sufficient vector diversity for target engagement. The presence of two basic nitrogen atoms (pKa ~10.68 for the free base) allows for salt formation and hydrogen-bond donation/acceptance, crucial for molecular recognition [5] .
Table 1: Structural Attributes of 2,7-Diazaspiro[3.5]nonane Dihydrochloride
Property | Description |
---|---|
IUPAC Name | 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride |
Molecular Formula | C₈H₁₈Cl₂N₂ |
Molecular Weight | 213.15 g/mol |
Salt Form | Dihydrochloride |
Key Structural Features | Spiro[3.5]nonane core, tertiary and secondary amines, perpendicular ring geometry |
SMILES | Cl.Cl.CN1CC2(C1)CCNCC2 |
Spirocyclic scaffolds emerged as privileged structures in the 1990s, with natural products like griseofulvin (containing a spiro[4.4]nonane) demonstrating their biological relevance [4]. Synthetic diazaspiro compounds gained prominence in the early 2000s, driven by the need for saturating molecular frameworks to improve physicochemical properties. The specific development of 2,7-diazaspiro[3.5]nonane accelerated post-2010, as evidenced by the CAS registry (1610028-42-6) and commercial availability of derivatives like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 896464-16-7) as synthetic intermediates [5] . This timeline aligns with broader trends in spirocyclic chemistry, where publications featuring spirooxindoles and related systems surged by >400% between 2010–2020 [7]. The dihydrochloride salt form was optimized to address the hygroscopicity and stability challenges of early free-base versions, facilitating handling and storage (2–8°C, desiccated) [3].
Table 2: Key Milestones in Diazaspiro Compound Development
Time Period | Development | Significance |
---|---|---|
Pre-2010 | Natural product-derived spirocycles (e.g., griseofulvin) | Validated spirocyclic bioactivity; inspired synthetic designs |
2010–2015 | Synthetic methods for 2,7-diazaspiro[3.5]nonane established | Enabled scalable synthesis; Boc-protected intermediates |
Post-2015 | Dihydrochloride salt optimization | Improved crystallinity, stability, and solubility |
2020–Present | Applications in kinase inhibitors and antibacterials | Broad therapeutic validation (e.g., JAK3, MRSA-targeting agents) |
Spirocyclic frameworks like 2,7-diazaspiro[3.5]nonane confer three strategic advantages in drug design:
These attributes underpin its utility in diverse drug discovery contexts. For example, the diazaspiro scaffold provides hydrogen-bonding interactions critical for bacterial dihydrofolate reductase inhibition, while its stereochemical definiteness enables enantioselective synthesis of kinase inhibitors [3] [7].
Table 3: Comparative Advantages of Spirocyclic vs. Non-Spirocyclic Scaffolds
Property | Spirocyclic Scaffolds | Non-Spirocyclic Analogs |
---|---|---|
3D Character | High (orthogonal ring systems) | Low (often planar) |
Rotatable Bonds | Fewer (constrained by spiro junction) | More |
Metabolic Stability | Enhanced (reduced CYP450 oxidation sites) | Variable |
Solubility | Higher (salt forms available) | Often lower |
Synthetic Complexity | Moderate to high | Low to moderate |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1